4-(morpholine-4-sulfonyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide
Description
4-(morpholine-4-sulfonyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide is a synthetic small molecule characterized by a benzamide core substituted at the para position with a morpholine sulfonyl group. The structure includes a dihydropyridazinone moiety linked to the benzamide via an ethyl chain. Key functional groups include:
- Benzamide: A common pharmacophore in medicinal chemistry, often involved in target binding.
The morpholine sulfonyl group may enhance solubility compared to lipophilic substituents, though experimental data are unavailable in the cited sources .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S/c28-22-11-10-21(18-4-2-1-3-5-18)25-27(22)13-12-24-23(29)19-6-8-20(9-7-19)33(30,31)26-14-16-32-17-15-26/h1-11H,12-17H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWPUAFAVAIESU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(morpholine-4-sulfonyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, enzyme inhibitory, and cytotoxic properties. The synthesis and characterization of related compounds are also discussed to provide context for its pharmacological potential.
Chemical Structure
The structure of the compound can be represented as follows:
This structure incorporates a morpholine moiety, which is known for enhancing solubility and biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated through various studies. Below are key findings summarized in tables for clarity.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against several bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Salmonella typhi | 18 | 16 |
| Bacillus subtilis | 20 | 8 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Bacillus subtilis and Salmonella typhi, suggesting potential for development as an antibacterial agent .
Enzyme Inhibition
The compound has also been tested for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The findings are presented in Table 2.
| Enzyme | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | 2.14 | 21.25 |
| Urease | 0.63 | Not applicable |
The compound demonstrated strong inhibitory effects on both enzymes, particularly AChE, which is significant for neuropharmacological applications .
Case Studies
Several case studies highlight the therapeutic potential of similar compounds within the same chemical class. For instance, a study on sulfonamide derivatives revealed that modifications in the sulfonamide group can enhance antibacterial efficacy and reduce resistance development . Another study focused on the structure-activity relationship (SAR) of morpholine-containing compounds indicated that the presence of electron-withdrawing groups significantly improved biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with two structural analogs, focusing on substituent variations, molecular properties, and commercial availability.
Table 1: Structural and Commercial Comparison
| Compound Name | Substituent Group | Molecular Formula | Molecular Weight (g/mol) | Purity | Price Range (USD) |
|---|---|---|---|---|---|
| 4-(morpholine-4-sulfonyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide | Morpholine-4-sulfonyl | Not provided | ~452 (estimated)* | N/A | N/A |
| 4-(dimethylsulfamoyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide (BF65118) | Dimethylsulfamoyl | Not provided | ~365 (estimated)† | 90% | $402–$1,158‡ |
| N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide (BG15452) | Trifluoromethyl | C20H16F3N3O2 | 387.3551 | N/A | N/A |
*Estimated by replacing the trifluoromethyl group in BG15452 (387.36 g/mol) with morpholine sulfonyl (ΔMW ≈ +65.07).
†Estimated based on BF65118’s dimethylsulfamoyl group (MW ≈ 109) vs. morpholine sulfonyl (MW ≈ 134).
‡Prices vary by quantity (1–100 mg) .
Key Observations:
Substituent Effects :
- The morpholine sulfonyl group (larger, polar) likely increases solubility compared to dimethylsulfamoyl (smaller, less polar) and trifluoromethyl (lipophilic, electron-withdrawing).
- The trifluoromethyl group in BG15452 enhances metabolic stability and membrane permeability but may reduce aqueous solubility .
Commercial Availability :
- BF65118 (dimethylsulfamoyl analog) is available at 90% purity with a 3-week lead time, suggesting its use in preliminary pharmacological screening .
- BG15452’s higher molecular weight (387.36 g/mol) reflects the addition of three fluorine atoms, which could improve target affinity but complicate synthesis .
Notes
Data Limitations : Direct pharmacological or pharmacokinetic data for the primary compound are absent in the provided sources. Comparisons are based on structural analogs and commercial metadata.
Structural Analysis Tools : Software like WinGX and ORTEP could theoretically resolve crystallographic data for these compounds, aiding in target-binding studies .
Research Implications : The morpholine sulfonyl variant’s polarity may make it suitable for aqueous environments (e.g., enzyme active sites), while the trifluoromethyl analog (BG15452) could excel in lipophilic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
